molecular formula C15H17N3O6S2 B3149023 2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoate CAS No. 663598-98-9

2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoate

Cat. No. B3149023
CAS RN: 663598-98-9
M. Wt: 399.4 g/mol
InChI Key: AQKHEWNNTCBJPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a bifunctional linker for antibody-drug-conjugation (ADC) . It is also known by its CID 22382878 in the PubChem database .


Molecular Structure Analysis

The molecular formula of this compound is C15H17N3O6S2 . The structure includes a pyrrolidin-2,5-dione ring, a nitropyridinyl group, and a disulfanylpentanoate group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s important to note that it’s used as a linker in antibody-drug conjugates (ADCs). This suggests it plays a crucial role in the formation of these therapeutic agents .

Scientific Research Applications

Nitropyridyl Isocyanates in Cycloaddition Reactions

Nitropyridyl isocyanates, closely related in functionality to the query compound, have shown reactivity in 1,3-dipolar cycloaddition reactions with azides and pyridine N-oxides. These reactions afford various substituted amines and tetrazolinones, demonstrating the utility of nitropyridyl groups in synthesizing heterocyclic compounds. Such reactivity is indicative of potential applications in designing complex organic molecules, including pharmaceuticals and materials science (Holt & Fiksdahl, 2007).

Synthesis of Unsymmetrical Schiff Bases

Research involving the synthesis of unsymmetrical Schiff bases derived from aminopyridines, which share structural similarities with the query compound, highlights the versatility of pyridinyl groups in constructing complex molecules. These compounds form hydrogen-bonded dimers in their crystalline state, a property that could be leveraged in the design of molecular assemblies or materials with specific optical or electronic properties (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).

Optically Active Polyamides

The synthesis of optically active polyamides incorporating nitro-substituted aromatic groups, akin to the nitropyridinyl moiety in the queried compound, showcases the application of such functionalities in polymer science. These polymers exhibit distinct solubility and thermal properties, potentially useful for advanced materials applications (Faghihi, Absalar, & Hajibeygi, 2010).

Antifungal Activity of Dihydropyrrole Derivatives

A novel dihydropyrrole derivative has demonstrated antifungal activity against various Aspergillus and Candida species. While not directly related, the structural motif of dihydropyrrolidin in the queried compound could suggest potential biological activity or applications in designing antifungal agents (Dabur et al., 2005).

Mechanism of Action

Target of Action

NO2-SPDMV, also known as 2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoate, is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are the specific antibodies to which it is attached. These antibodies are designed to bind to specific antigens on the surface of cancer cells, allowing for targeted delivery of the cytotoxic drug .

Mode of Action

NO2-SPDMV acts as a linker molecule in ADCs, connecting the antibody to the cytotoxic drug . It is a cleavable linker, meaning it can be broken down within the cell to release the attached drug . This cleavage is typically triggered by conditions within the cell, such as a particular pH or the presence of certain enzymes . This ensures that the cytotoxic drug is only released once the ADC has bound to its target and been internalized by the cell .

Biochemical Pathways

The exact biochemical pathways affected by NO2-SPDMV depend on the specific cytotoxic drug that it is linked to in the ADC. Generally, these drugs work by interfering with cell division, preventing the cancer cells from proliferating . The precise mechanisms can vary, but common targets include microtubules and DNA .

Pharmacokinetics

The pharmacokinetics of NO2-SPDMV are largely determined by the properties of the ADC as a whole. ADCs are designed to have a long circulation time in the bloodstream, allowing them to reach and bind to their target cells . Once the ADC has bound to its target and been internalized by the cell, the linker (NO2-SPDMV) is cleaved, and the drug is released . The drug can then exert its cytotoxic effects, while the antibody and linker fragments are typically degraded by the cell .

Result of Action

The result of NO2-SPDMV’s action is the targeted delivery of a cytotoxic drug to cancer cells. By linking the drug to an antibody, NO2-SPDMV allows the drug to specifically target cancer cells, reducing the impact on healthy cells . This can increase the effectiveness of the drug and reduce side effects .

Action Environment

The action of NO2-SPDMV and the ADCs it forms can be influenced by various environmental factors. For example, the pH within cells can affect the cleavage of the linker and the release of the drug . Additionally, the presence of specific enzymes within the cell can also trigger cleavage of the linker . The stability of the ADC in the bloodstream can be affected by factors such as temperature and the presence of other proteins .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-methyl-4-[(5-nitropyridin-2-yl)disulfanyl]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O6S2/c1-15(2,26-25-11-4-3-10(9-16-11)18(22)23)8-7-14(21)24-17-12(19)5-6-13(17)20/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKHEWNNTCBJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(=O)ON1C(=O)CCC1=O)SSC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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